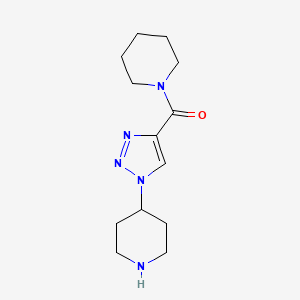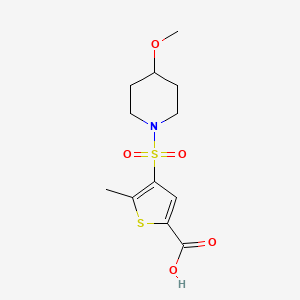
N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide, also known as THQ-OX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THQ-OX belongs to the class of oxazole-containing compounds and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including topoisomerase II and Hsp90. In cancer research, N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In antiviral research, N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has been shown to inhibit the NS5B polymerase activity of the hepatitis C virus. In antibacterial research, N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has been shown to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has been shown to exhibit various biochemical and physiological effects. In cancer research, N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has been shown to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes. In antiviral research, N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has been shown to inhibit the viral RNA replication and protein expression. In antibacterial research, N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has been shown to disrupt the bacterial cell membrane and inhibit the bacterial growth.
Advantages and Limitations for Lab Experiments
N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent activity against various cancer cell lines, viruses, and bacteria. However, N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability. It also exhibits some toxicity towards normal cells, which can limit its therapeutic potential.
Future Directions
There are several future directions for the research on N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide. Another direction is to investigate the mechanism of action of N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide in more detail. This can provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide in vivo. This can provide valuable information for the development of N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide as a therapeutic agent. Finally, the potential of N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide as a lead compound for the development of new drugs should be explored.
Synthesis Methods
The synthesis of N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide involves the reaction of 6-bromo-1,2,3,4-tetrahydroquinoline with ethyl oxalyl chloride in the presence of triethylamine. The resulting compound is then treated with hydroxylamine hydrochloride to yield N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide. This synthesis method has been optimized to yield high purity and high yield of N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide.
Scientific Research Applications
N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial properties. In cancer research, N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In antiviral research, N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has been shown to inhibit the replication of the hepatitis C virus. In antibacterial research, N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has been shown to exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-13(12-5-7-18-16-12)15-10-3-4-11-9(8-10)2-1-6-14-11/h3-5,7-8,14H,1-2,6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAGRXSUYVNIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=NOC=C3)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylamino)-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7570079.png)
![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol](/img/structure/B7570085.png)
![6-[2-[Cyclopentyl(methyl)amino]ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7570103.png)
![1-(3-bromophenyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B7570110.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7570122.png)
![6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B7570126.png)
![N-[[3-(hydroxymethyl)phenyl]methyl]oxane-2-carboxamide](/img/structure/B7570128.png)
![Methyl 2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pyridine-3-carboxylate](/img/structure/B7570133.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopropanamine](/img/structure/B7570145.png)



![4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570181.png)
